molecular formula C8H7ClN2O3 B157530 2-chloro-N-(2-nitrophenyl)acetamide CAS No. 10147-70-3

2-chloro-N-(2-nitrophenyl)acetamide

Cat. No. B157530
CAS RN: 10147-70-3
M. Wt: 214.6 g/mol
InChI Key: XXWVCPLQFJVURO-UHFFFAOYSA-N
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Description

2-chloro-N-(2-nitrophenyl)acetamide is a chemical compound with the molecular formula C8H7ClN2O3 . It has been identified as a reactant in the synthesis of Clonazepam, an antiepileptic agent with anxiolytic and antimanic properties . It has also been used as a synthetic intermediate in the production of maternal embryonic leucine zipper kinase (MELK) inhibitors with anticancer activity .


Synthesis Analysis

The synthesis of 2-chloro-N-(2-nitrophenyl)acetamide has been reported in various studies. For instance, one method involves the reaction of 2-chloracetamide with formaldehyde . Another study mentions its synthesis as part of the process of creating Clonazepam .


Molecular Structure Analysis

The molecular structure of 2-chloro-N-(2-nitrophenyl)acetamide has been analyzed in several studies. For example, one study discusses the conformation of the N-H and C=O bonds in the molecule . Another study provides a detailed analysis of the intermolecular interactions in the crystal structure of the molecule .


Chemical Reactions Analysis

In terms of chemical reactions, 2-chloro-N-(2-nitrophenyl)acetamide has been found to participate in various interactions. For instance, in the crystal, a three-dimensional structure is generated by N—H…O, C—H…O and C—H…Cl hydrogen bonds plus C—H…π (ring) interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-chloro-N-(2-nitrophenyl)acetamide include a molecular weight of 214.60 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors .

Scientific Research Applications

Antibacterial Activity

The compound has shown potential as an antibacterial agent. For instance, a study found that 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has good potential against Klebsiella pneumoniae . The chloro atom in the molecule is responsible for improving this activity, possibly by stabilizing the molecule in the target enzyme at the site .

Antifungal Activity

The compound has also been synthesized with the aim of being used as an antifungal agent . This suggests that it could have potential applications in the treatment of fungal infections.

Disinfectant Properties

In addition to its potential as an antimicrobial agent, the compound has also been synthesized for use as a disinfectant . This could make it useful in a variety of settings, from healthcare to food production.

Herbicidal Properties

The compound has been synthesized with the aim of being used as a herbicide . This suggests that it could have applications in agriculture, particularly in the control of unwanted plant growth.

Antiproliferative Activity

Some derivatives of the compound have shown promising antiproliferative activity . This suggests that they could have potential applications in the treatment of cancer.

Pharmacokinetic Profile

The compound has shown an excellent pharmacokinetic profile, indicating good parameters for oral use . This suggests that it could be developed into a drug that can be conveniently administered orally.

properties

IUPAC Name

2-chloro-N-(2-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O3/c9-5-8(12)10-6-3-1-2-4-7(6)11(13)14/h1-4H,5H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXWVCPLQFJVURO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10906206
Record name 2-Chloro-N-(2-nitrophenyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10906206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-nitrophenyl)acetamide

CAS RN

10147-70-3
Record name 10147-70-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8365
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-N-(2-nitrophenyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10906206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

30 Grams of o-nitroaniline and 55.7 g of anhydrous chloroacetic acid were mixed together and the mixture was heated at 70° to 80° C. for 30 minutes with stirring, then water was added to the reaction mixture, the crystals thus formed were collected by filtration and recrystallized from isopropyl ether to obtain 49.42 g of o-nitro-α-chloroacetanilide in the form of light yellow flake-like crystals. Melting point: 85.5°-87.0° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the characteristic intramolecular interaction observed in 2-chloro-N-(2-nitrophenyl)acetamide?

A1: In 2-chloro-N-(2-nitrophenyl)acetamide, the amide hydrogen atom participates in intramolecular hydrogen bonding. This interaction occurs with both the oxygen atom of the nitro group and the chlorine atom of the side chain. [] Interestingly, the carbonyl group (C=O) does not engage in hydrogen bonding. []

Q2: How does the conformation of 2-chloro-N-(2-nitrophenyl)acetamide compare to similar compounds?

A2: Similar to 2-chloro-N-(2-chlorophenyl)acetamide, N-(2-chlorophenyl)acetamide, and N-(2-chlorophenyl)-2,2,2-trimethylacetamide, the N-H bond in 2-chloro-N-(2-nitrophenyl)acetamide adopts a syn conformation relative to the ortho-chloro substituent on the aromatic ring. [] This consistency in conformation is also reflected in the comparable bond parameters observed across these compounds. []

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